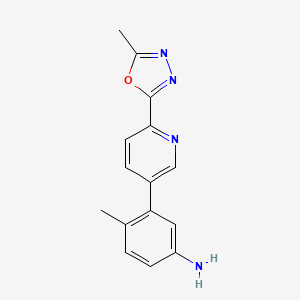![molecular formula C11H23ClO B13873010 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)
1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane is an organic compound with a complex structure that includes a chlorine atom, an alkyl chain, and an ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane typically involves the reaction of 1-chloroheptane with 2-methylpropan-2-ol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the alcohol to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or other reduced compounds.
Aplicaciones Científicas De Investigación
1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ether linkages or as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane involves its interaction with molecular targets through its functional groups. The chlorine atom and ether linkage can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1-Chloro-2-methyl-2-phenylpropane
- 1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]heptane
Comparison: 1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane is unique due to its specific combination of functional groups and molecular structure. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H23ClO |
|---|---|
Peso molecular |
206.75 g/mol |
Nombre IUPAC |
1-chloro-7-[(2-methylpropan-2-yl)oxy]heptane |
InChI |
InChI=1S/C11H23ClO/c1-11(2,3)13-10-8-6-4-5-7-9-12/h4-10H2,1-3H3 |
Clave InChI |
KKNSOFUZWXRYSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)
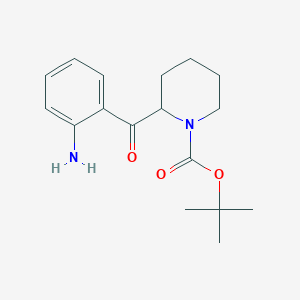


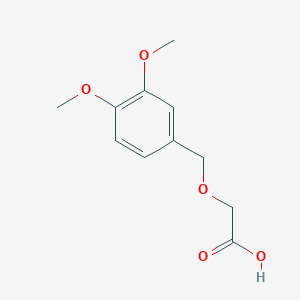

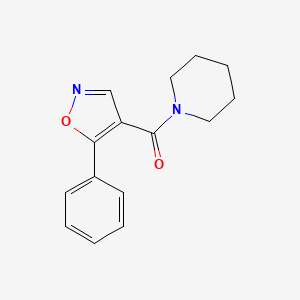
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)
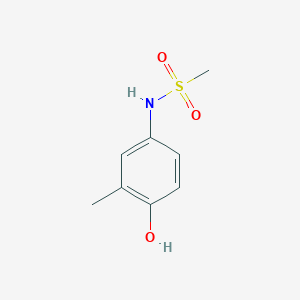
![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)


